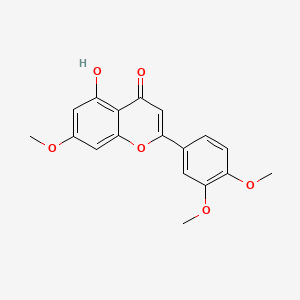

5-Hydroxy-3',4',7-Trimethoxyflavone

Übersicht

Beschreibung

5-Hydroxy-3’,4’,7-Trimethoxyflavone ist eine Flavonoidverbindung, die aus der Heilpflanze Lippia nodiflora isoliert wurde. Diese Verbindung ist bekannt für ihre entzündungshemmenden, fiebersenkenden, hustenstillenden, antidiabetischen, krebshemmenden und melanogenesehemmenden Eigenschaften . Sie wurde auf ihre potenziellen therapeutischen Anwendungen untersucht, insbesondere im Bereich der Entzündungserkrankungen .

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-3’,4’,7-trimethoxyflavone has been extensively studied for its scientific research applications:

Chemistry: Used as a model compound in studies of flavonoid chemistry and synthesis.

Medicine: Explored for its potential therapeutic effects in treating inflammation-related diseases, cancer, and diabetes

Industry: Utilized in the development of natural health products and supplements.

Wirkmechanismus

Target of Action

The primary targets of 5-Hydroxy-3’,4’,7-trimethoxyflavone, also known as 7,3’,4’-tri-O-methylluteolin, are the inflammatory mediators such as inducible nitric oxide synthase and cyclooxygenase-2 . These targets play a crucial role in the inflammatory response, particularly in the production of nitric oxide (NO), prostaglandin E2 (PGE2), and pro-inflammatory cytokines .

Mode of Action

5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with its targets by inhibiting the release of inflammatory mediators . This results in a significant reduction in the mRNA expressions of inducible nitric oxide synthase and cyclooxygenase-2, indicating that the inhibition occurs at the transcriptional level .

Biochemical Pathways

The action of 5-Hydroxy-3’,4’,7-trimethoxyflavone affects the biochemical pathways involved in inflammation. Specifically, it inhibits the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β . These changes in the biochemical pathways lead to downstream effects that reduce inflammation.

Result of Action

The molecular and cellular effects of the action of 5-Hydroxy-3’,4’,7-trimethoxyflavone include a significant reduction in the production of nitric oxide, prostaglandin E2, and pro-inflammatory cytokines . This leads to a decrease in inflammation, demonstrating the compound’s potent anti-inflammatory effects .

Action Environment

The action, efficacy, and stability of 5-Hydroxy-3’,4’,7-trimethoxyflavone can be influenced by various environmental factors.

Biochemische Analyse

Biochemical Properties

5-Hydroxy-3’,4’,7-trimethoxyflavone interacts with various enzymes and proteins in biochemical reactions. It significantly inhibits nitric oxide production and demonstrates a slight reduction in prostaglandin-E2 level at tested concentrations . The compound interacts with key enzymes such as inducible nitric oxide synthase and cyclooxygenase-2 .

Cellular Effects

In cellular processes, 5-Hydroxy-3’,4’,7-trimethoxyflavone has been shown to have significant effects. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The production of pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-1β, were obviously reduced by 5-Hydroxy-3’,4’,7-trimethoxyflavone in a concentration-dependent manner .

Molecular Mechanism

At the molecular level, 5-Hydroxy-3’,4’,7-trimethoxyflavone exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Molecular docking studies showed its hydrogen bond interactions with key residues in the active site of inducible nitric oxide synthase and cyclooxygenase-2 .

Vorbereitungsmethoden

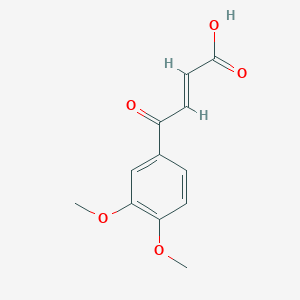

Synthetische Wege und Reaktionsbedingungen

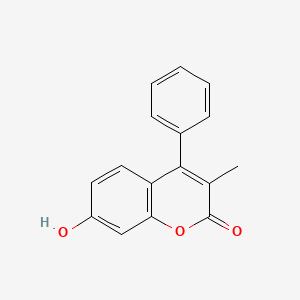

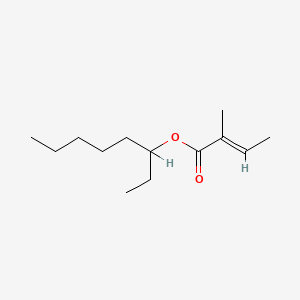

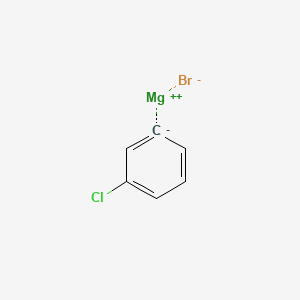

Die Synthese von 5-Hydroxy-3’,4’,7-Trimethoxyflavone kann durch verschiedene chemische Reaktionen erreicht werden. Ein häufiges Verfahren beinhaltet die Methylierung von Luteolin, einem natürlich vorkommenden Flavonoid, unter Verwendung von Methyliodid in Gegenwart einer Base wie Kaliumcarbonat . Die Reaktion findet typischerweise in einem organischen Lösungsmittel wie Aceton oder Dimethylsulfoxid (DMSO) unter Rückflussbedingungen statt.

Industrielle Produktionsverfahren

Die industrielle Produktion von 5-Hydroxy-3’,4’,7-Trimethoxyflavone beinhaltet oft die Extraktion aus natürlichen Quellen wie Lippia nodiflora. Das Pflanzenmaterial wird einer Lösungsmittelextraktion mit Lösungsmitteln wie Ethanol oder Methanol unterzogen. Der Extrakt wird dann mit chromatographischen Verfahren gereinigt, um die gewünschte Verbindung zu isolieren .

Chemische Reaktionsanalyse

Reaktionstypen

5-Hydroxy-3’,4’,7-Trimethoxyflavone durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinone oder andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die Verbindung in ihr entsprechendes Dihydroflavone umwandeln.

Substitution: Die Methoxygruppen können durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO₄) und Wasserstoffperoxid (H₂O₂).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden verwendet.

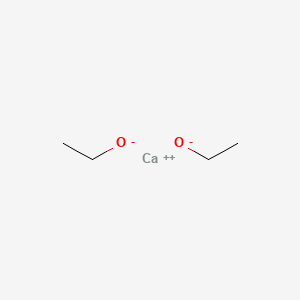

Substitution: Nukleophile wie Natriummethoxid (NaOMe) oder Natriumethoxid (NaOEt) werden für Substitutionsreaktionen eingesetzt.

Hauptprodukte gebildet

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroflavone.

Substitution: Verschiedene substituierte Flavone, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

5-Hydroxy-3’,4’,7-Trimethoxyflavone wurde ausgiebig auf seine wissenschaftlichen Forschungsanwendungen untersucht:

Chemie: Wird als Modellverbindung in Studien zur Flavonoidchemie und -synthese verwendet.

Medizin: Erforscht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Entzündungserkrankungen, Krebs und Diabetes

Industrie: Wird bei der Entwicklung von Naturheilprodukten und -präparaten eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-Hydroxy-3’,4’,7-Trimethoxyflavone beinhaltet seine Interaktion mit verschiedenen molekularen Zielstrukturen und Signalwegen:

Entzündungshemmend: Hemmt die Produktion von proinflammatorischen Zytokinen wie TNF-α, IL-6 und IL-1β durch Herunterregulierung des NF-κB-Signalwegs.

Antioxidativ: Fängt freie Radikale ab und reduziert oxidativen Stress durch Steigerung der Aktivität antioxidativer Enzyme.

Krebshemmend: Induziert Apoptose in Krebszellen durch Modulation der Expression von Apoptose-assoziierten Proteinen.

Analyse Chemischer Reaktionen

Types of Reactions

5-Hydroxy-3’,4’,7-trimethoxyflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydroflavone.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are employed for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydroflavones.

Substitution: Various substituted flavones depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

5-Hydroxy-3’,4’,7-Trimethoxyflavone kann mit anderen ähnlichen Flavonoidverbindungen verglichen werden:

Diese Vergleiche heben die einzigartigen strukturellen Merkmale und biologischen Aktivitäten von 5-Hydroxy-3’,4’,7-Trimethoxyflavone hervor, wodurch es zu einer wertvollen Verbindung für die wissenschaftliche Forschung und potenzielle therapeutische Anwendungen wird.

Eigenschaften

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5-hydroxy-7-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16O6/c1-21-11-7-12(19)18-13(20)9-15(24-17(18)8-11)10-4-5-14(22-2)16(6-10)23-3/h4-9,19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIXDQWDOVZUNNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183329 | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29080-58-8 | |

| Record name | Gonzalitosin I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029080588 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gonzalitosin I | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-HYDROXY-3',4',7-TRIMETHOXYFLAVONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LXU4UA4TVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

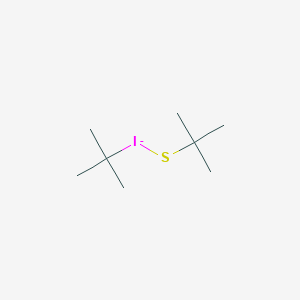

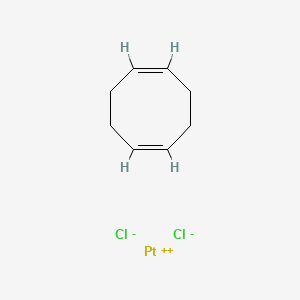

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one](/img/structure/B1587927.png)